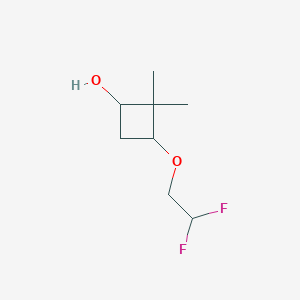
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is a fluorinated organic compound known for its unique structural features and potential applications in various fields. The presence of the difluoroethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol typically involves the introduction of the difluoroethoxy group into a cyclobutanol framework. One common method includes the reaction of 2,2-dimethylcyclobutan-1-ol with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
科学研究应用
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Difluoroethanol: Shares the difluoroethoxy group but lacks the cyclobutanol framework.
2,2-Dimethylcyclobutanol: Similar cyclobutanol structure but without the difluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a trifluoroethoxy group, offering different chemical properties.
Uniqueness
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the difluoroethoxy group and the cyclobutanol structure
属性
分子式 |
C8H14F2O2 |
|---|---|
分子量 |
180.19 g/mol |
IUPAC 名称 |
3-(2,2-difluoroethoxy)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2)5(11)3-6(8)12-4-7(9)10/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
ORAWCYBXLIJRFK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1OCC(F)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


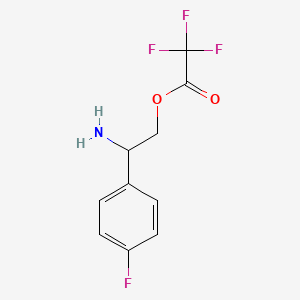



![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
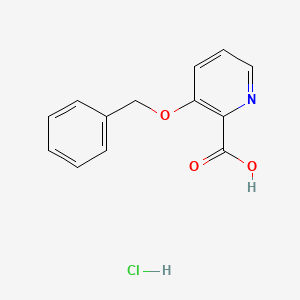
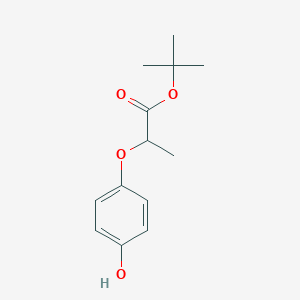

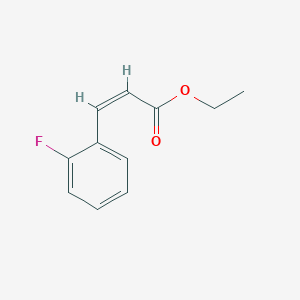
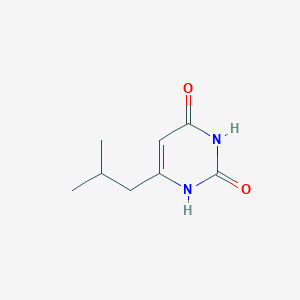
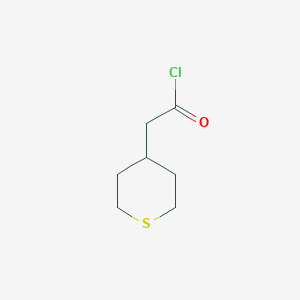
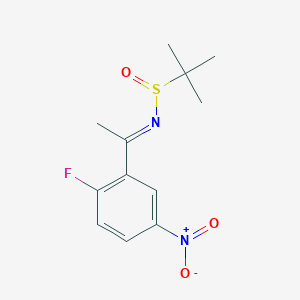
![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)

